GNE-7915 tosylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

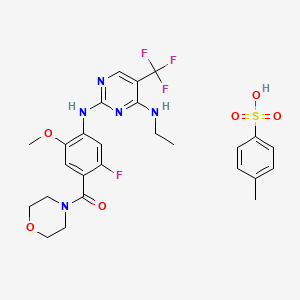

C26H29F4N5O6S |

|---|---|

分子量 |

615.6 g/mol |

IUPAC 名称 |

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C19H21F4N5O3.C7H8O3S/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27);2-5H,1H3,(H,8,9,10) |

InChI 键 |

VYAOJDYMEMFZKS-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O |

规范 SMILES |

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

GNE-7915 Tosylate: A Technical Whitepaper on its Mechanism of Action as a Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to hyperactivity of the LRRK2 kinase are a significant genetic cause of Parkinson's disease, making LRRK2 a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of GNE-7915 tosylate, detailing its biochemical and cellular activity, kinase selectivity, and its effects in preclinical in vivo models. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of neurodegenerative disease and kinase inhibitor development.

Core Mechanism of Action: LRRK2 Kinase Inhibition

GNE-7915 functions as a highly potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] By binding to the ATP pocket of LRRK2, GNE-7915 prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its catalytic activity.[2] This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the common pathogenic G2019S mutant.[3] The primary therapeutic hypothesis is that by reducing the pathogenic hyper-kinase activity of LRRK2, GNE-7915 can mitigate the downstream cellular dysfunction implicated in Parkinson's disease.[4]

LRRK2 Signaling Pathway and Point of GNE-7915 Intervention

LRRK2 is a large, multi-domain protein that integrates various cellular signals. Its kinase activity is regulated by upstream factors and, in turn, modulates several downstream pathways, primarily related to vesicular trafficking and autophagy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GNE-7915 Tosylate as a LRRK2 Inhibitor

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target for Parkinson's disease, the second most common neurodegenerative disorder.[1] Mutations in the LRRK2 gene are the most frequent cause of both familial and sporadic forms of the disease, often leading to a gain-of-function in the kinase domain.[2] This has spurred the development of potent and selective LRRK2 kinase inhibitors. Among these, GNE-7915 has emerged as a highly potent, selective, and brain-penetrant small molecule inhibitor, making it an invaluable tool for preclinical research.[3][4][5]

This guide provides a comprehensive technical overview of GNE-7915, detailing its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

GNE-7915 is an aminopyrimidine-based compound.[5] The tosylate salt form is often used in research.

| Property | Value | Reference |

| Compound Name | GNE-7915 (Free Base) | [4] |

| Full Chemical Name | (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone | [4] |

| CAS Number | 1351761-44-8 (Free Base) | [4][6] |

| Molecular Formula | C19H21F4N5O3 | [4][6][7] |

| Molecular Weight | 443.40 g/mol | [3][4][7] |

| Compound Name | This compound | [8][9] |

| CAS Number | 2070015-00-6 (Tosylate) | [8][9] |

| Molecular Formula | C26H29F4N5O6S | [8][9] |

| Molecular Weight | 615.60 g/mol | [8][9] |

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[10][11] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby blocking the pathogenic effects of hyperactive LRRK2 mutants.[12]

Quantitative Data

The efficacy, selectivity, and pharmacokinetic properties of GNE-7915 have been characterized across various assays.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Assay | Value | Reference |

| IC50 | LRRK2 | 9 nM | [3][4][7] |

| Ki | LRRK2 | 1 nM | [3][6][13] |

| Cellular Ki | pLRRK2 | 9 nM | [13] |

| Cell-based Ki | LRRK2 | 18.7 nM | [12] |

| Kinase Selectivity | Panel of 187 kinases (0.1 µM) | Only TTK inhibited >50% | [6][7][13] |

| KinomeScan | Panel of 392 kinases (0.1 µM) | >65% probe displacement for LRRK2, TTK, and ALK | [7] |

| Receptor Activity | 5-HT2B | Moderately potent antagonist | [6][7] |

Table 2: In Vivo Pharmacokinetics

| Species | Route | Key Findings | Reference |

| Rat | Oral (p.o.), Intraperitoneal (i.p.) | Excellent PK profiles, long half-life, good oral exposure, high passive permeability. | [3] |

| Mouse | Subcutaneous (s.c.) (100 mg/kg) | Peak serum concentration (1h): ~8.98 µM. Peak brain concentration (1h): ~508 ng/g. | [14][15] |

Table 3: In Vivo Pharmacodynamics

| Model | Administration | Readout | Result | Reference |

| BAC Transgenic Mice (hLRRK2 G2019S) | 50 mg/kg (i.p. or p.o.) | pLRRK2 (Ser1292) in brain | Concentration-dependent reduction. In vivo IC50 of 20 nM. | [3][12] |

| LRRK2 R1441G Mice | 100 mg/kg (s.c.) | pRab10 (Thr73) & pRab12 (Ser106) in lung | Maximum inhibition within 24h; effect dissipated by 72h. | [14] |

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that acts as a kinase and a GTPase.[1] Its kinase activity is central to its pathological role. A key downstream event is the phosphorylation of a subset of Rab GTPase proteins, which are master regulators of vesicular trafficking.[2] Pathogenic LRRK2 mutations enhance this phosphorylation, disrupting cellular processes. GNE-7915 blocks this cascade at the source by inhibiting the LRRK2 kinase activity.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the potency of an inhibitor against purified LRRK2 enzyme using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified, active LRRK2 enzyme (e.g., GST-tagged G2019S mutant).

-

Kinase Substrate: LRRKtide peptide (e.g., 20 µM final concentration).[16]

-

ATP solution.

-

GNE-7915 stock solution (in DMSO).

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

384-well assay plates.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of GNE-7915 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted GNE-7915 or vehicle control.

-

Enzyme Addition: Add 2 µL of diluted LRRK2 enzyme to each well. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix to each well to start the reaction. Incubate for 60-120 minutes at room temperature.

-

Measure ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence to % inhibition relative to the vehicle control. Plot the % inhibition against the logarithm of the GNE-7915 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

In Vivo Pharmacodynamic Assessment

This protocol describes how to assess the ability of GNE-7915 to inhibit LRRK2 activity in the brain of a relevant animal model.

Model:

-

BAC (Bacterial Artificial Chromosome) transgenic mice expressing the human LRRK2 G2019S mutation.[3]

Materials:

-

This compound.

-

Vehicle solution suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).

-

Tissue homogenization buffer with phosphatase and protease inhibitors.

-

Antibodies: Primary antibodies against pSer1292-LRRK2 and total LRRK2; appropriate secondary antibodies.

-

Western blotting equipment and reagents.

Procedure:

-

Dosing: Administer GNE-7915 to a cohort of mice at a defined dose (e.g., 50 mg/kg) via the chosen route. Administer vehicle to a control cohort.

-

Time Course: Euthanize mice and collect brains at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to assess the time course of inhibition.

-

Tissue Processing:

-

Rapidly dissect the brain region of interest (e.g., striatum).

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge to clarify the lysate and collect the supernatant.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities for pSer1292-LRRK2 and total LRRK2.

-

Normalize the pLRRK2 signal to the total LRRK2 signal for each sample.

-

Compare the normalized pLRRK2 levels in the GNE-7915-treated groups to the vehicle-treated control group to determine the percent inhibition at each time point and dose.

-

Preclinical Safety and Toxicology

While GNE-7915 demonstrates high selectivity for LRRK2, on-target effects of LRRK2 inhibition in peripheral tissues have been observed in preclinical models. Administration of GNE-7915 and other LRRK2 inhibitors to non-human primates and rodents has been associated with morphological changes in the lungs (accumulation of lamellar bodies in type II pneumocytes) and kidneys.[18][19] These effects appear to be related to the role of LRRK2 in autophagy and lysosomal function.[18] However, studies have shown that these morphological changes did not necessarily correlate with impaired organ function and were often reversible.[14][15][19] These findings are critical considerations for the clinical development of any LRRK2 inhibitor and highlight the need for careful monitoring of pulmonary and renal function in human trials.[20]

Conclusion

GNE-7915 is a foundational research tool that has significantly advanced the study of LRRK2 biology and its role in Parkinson's disease. Its high potency, broad kinase selectivity, and ability to penetrate the central nervous system make it an exemplary compound for validating LRRK2 as a therapeutic target.[5] The extensive characterization of GNE-7915, from in vitro kinase assays to in vivo pharmacodynamic and toxicological studies, provides a robust framework for the ongoing development of next-generation LRRK2 inhibitors aimed at delivering a disease-modifying therapy for Parkinson's disease patients.

References

- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]

- 9. molnova.com [molnova.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM – ScienceOpen [scienceopen.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. dovepress.com [dovepress.com]

- 19. alzforum.org [alzforum.org]

- 20. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

GNE-7915 Tosylate: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting gain-of-function in LRRK2's kinase activity is a key pathogenic event, making it a prime therapeutic target. GNE-7915 tosylate has emerged as a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 for researchers in the field of PD. It consolidates key quantitative data, details experimental protocols for its use in preclinical models, and visualizes the associated signaling pathways and experimental workflows.

Introduction to GNE-7915

GNE-7915 is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] Its development was driven by the need for potent and selective inhibitors with favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.[3] GNE-7915 has been instrumental in preclinical research to probe the physiological and pathological functions of LRRK2 and to validate LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease.

Mechanism of Action: LRRK2 Kinase Inhibition

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[4] This competitive inhibition prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. One of the key downstream effects of LRRK2 hyperactivity is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. GNE-7915 has been shown to effectively reduce the phosphorylation of Rab10, a bona fide LRRK2 substrate.[5][6] Furthermore, studies have demonstrated that long-term inhibition of LRRK2 by GNE-7915 can reduce the accumulation of pathological α-synuclein oligomers in the brain, a hallmark of Parkinson's disease.[5][7]

Quantitative Data

The following tables summarize the key quantitative parameters of GNE-7915 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of GNE-7915

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 9 nM | Cell-free LRRK2 kinase assay | [1] |

| Ki | 1 nM | Cell-free LRRK2 kinase assay | [1] |

| Cellular Ki | 9 nM | pLRRK2 cellular assay | [8] |

| Kinase Selectivity | >50% inhibition of only 1 out of 187 kinases at 100 nM | Kinase panel screening |

Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice

| Parameter | Value | Dosing | Reference |

| Administration Route | Subcutaneous (s.c.) | 100 mg/kg | [5][6] |

| Peak Serum Concentration (Cmax) | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | 1 hour post-injection | [6][7] |

| Peak Brain Concentration (Cmax) | 508 ± 58 ng/g | 1 hour post-injection | [6] |

| Brain Concentration at 24h | 103 ± 7 ng/g | 24 hours post-injection | [6] |

Table 3: Preclinical Efficacy and Safety of GNE-7915

| Finding | Animal Model | Treatment Regimen | Reference |

| Reduced striatal α-synuclein oligomers | LRRK2R1441G mutant mice | 100 mg/kg s.c., twice weekly for 18 weeks | [5][7] |

| Reduced cortical pSer129-α-synuclein | LRRK2R1441G mutant mice | 100 mg/kg s.c., twice weekly for 18 weeks | [5] |

| Inhibition of lung pRab10 and pRab12 | Wild-type and LRRK2R1441G mice | Single 100 mg/kg s.c. dose | [5] |

| Reversible cytoplasmic vacuolation of type II pneumocytes | Cynomolgus monkeys | 30 mg/kg, twice daily for 2 weeks | [9][10] |

| No measurable pulmonary deficits | Cynomolgus monkeys | 30 mg/kg, twice daily | [9][10] |

| Administration limited due to physical signs | Cynomolgus monkeys | 65 mg/kg/day for 7 days | [11] |

| Administration limited due to physical signs | Rhesus monkeys | 22.5 mg/kg b.i.d. for 14 days | [11] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in LRRK2, such as the common G2019S mutation, lead to an increase in its kinase activity. This results in the phosphorylation of downstream substrates, most notably Rab GTPases (e.g., Rab10). Phosphorylated Rabs can lead to alterations in vesicular trafficking, lysosomal function, and mitochondrial homeostasis, all of which are implicated in the pathogenesis of Parkinson's disease. GNE-7915 acts by directly inhibiting the kinase domain of LRRK2, thereby preventing these downstream phosphorylation events.

Experimental Workflow: In Vivo Efficacy Study

A typical preclinical study to evaluate the in vivo efficacy of GNE-7915 in a mouse model of Parkinson's disease involves several key steps, from animal model selection and drug administration to tissue collection and subsequent biochemical and histological analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-7915 Tosylate: A Deep Dive into its Therapeutic Targeting of LRRK2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Genentech, it has been extensively characterized as a valuable tool for studying LRRK2 pathophysiology, a key target in neurodegenerative diseases, particularly Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the therapeutic target of GNE-7915, its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.

Primary Therapeutic Target: Leucine-rich Repeat Kinase 2 (LRRK2)

The primary therapeutic target of GNE-7915 is the Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein that includes a kinase domain.[1][4] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to be a central driver of the disease's pathology.[4][6] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of its kinase activity is a promising therapeutic strategy for Parkinson's disease.[4][7]

GNE-7915 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[8] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.

Quantitative Data Summary

The potency and selectivity of GNE-7915 have been extensively evaluated through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 9 nM | Cell-free kinase assay | [1][2][3] |

| Ki | 1 nM | Cell-free kinase assay | [1][3] |

Table 1: In Vitro Potency of GNE-7915 against LRRK2

| Kinase Panel | Concentration | Results | Reference |

| 187 kinases | 100 nM | Only TTK showed >50% inhibition | [2] |

| 392 kinases (KinomeScan) | 100 nM | Significant binding (>50% probe displacement) to 10 kinases; >65% binding to LRRK2, TTK, and ALK | [2] |

Table 2: Kinase Selectivity Profile of GNE-7915

| Receptor/Channel | Concentration | Result | Reference |

| 5-HT2B | 10 µM | >70% inhibition (moderately potent antagonist) | [2][3] |

Table 3: Off-Target Activity of GNE-7915

Signaling Pathway

GNE-7915 inhibits the kinase activity of LRRK2, thereby blocking the phosphorylation of its downstream substrates. One of the key substrates is a subset of Rab GTPases. By preventing Rab phosphorylation, GNE-7915 can modulate vesicular trafficking and other LRRK2-mediated cellular processes.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GNE-7915 Tosylate: A Technical Guide to a Brain-Penetrant LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in neurodegenerative diseases, particularly Parkinson's disease.

Core Properties and Quantitative Data

GNE-7915 is a small molecule inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration.[1] Its tosylate salt form is often used in research. The following tables summarize the key in vitro and in vivo properties of GNE-7915.

In Vitro Properties of GNE-7915

| Parameter | Value | Species/System | Reference(s) |

| LRRK2 IC50 | 9 nM | Cell-free assay | [2][3] |

| LRRK2 Ki | 1 nM | Cell-free assay | [2][4] |

| LRRK2 Cellular Activity | Single-digit nM | --- | [5] |

| Selectivity (vs. 187 kinases) | >50% inhibition of only TTK at 100 nM | Invitrogen kinase profiling | [5][6] |

| Selectivity (vs. 392 kinases) | >50% probe displacement for 10 kinases at 100 nM | DiscoverX KinomeScan | [5][6] |

| Off-Target Activity | Moderately potent 5-HT2B antagonist | In vitro functional assays | [2][6] |

| Metabolic Stability | Minimal turnover | Human hepatocytes | [2] |

In Vivo Pharmacokinetic Properties of GNE-7915

| Species | Dose & Route | Key Findings | Reference(s) |

| Rat | --- | Excellent oral exposure and long half-life | [2] |

| Mouse (WT) | 100 mg/kg, subcutaneous | Peak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours. | [7][8] |

| Mouse (BAC Transgenic, hLRRK2 G2019S) | 50 mg/kg, i.p. or p.o. | Concentration-dependent reduction of pLRRK2 in the brain. | [2] |

| Cynomolgus Monkey | 30 mg/kg, twice daily | Associated with accumulation of lamellar bodies in type II pneumocytes. | [9][10] |

| Cynomolgus Monkey | 65 mg/kg/day for 7 days | Study terminated due to physical signs. | [11] |

| Rhesus Monkey | 22.5 mg/kg, twice daily for 14 days | Study terminated due to physical signs. | [11] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of GNE-7915 and the experimental approaches used to characterize it, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing in vivo efficacy.

Caption: LRRK2 Signaling Pathway and Point of Inhibition by GNE-7915.

Caption: General Workflow for In Vivo Efficacy Assessment of GNE-7915.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used in the characterization of GNE-7915.

In Vivo Efficacy Study in LRRK2 Transgenic Mice

This protocol outlines a typical study to assess the ability of GNE-7915 to inhibit LRRK2 kinase activity in the brain of a relevant animal model.

1. Animal Model:

-

Species: Mouse

-

Strain: Transgenic mice expressing human LRRK2, often with a pathogenic mutation such as G2019S, on a bacterial artificial chromosome (BAC).[2][12] This allows for the study of the inhibitor's effect on the human form of the enzyme in an in vivo setting.

2. Compound Formulation and Administration:

-

Formulation: this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution for oral gavage or intraperitoneal injection).

-

Dose: A common dose used in studies is 50 mg/kg.[2]

-

Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) injection.[2]

3. Study Design:

-

Animals are divided into vehicle control and GNE-7915 treatment groups.

-

A time-course study can be conducted to evaluate the onset and duration of LRRK2 inhibition.

-

Samples (blood and brain) are collected at various time points post-dosing.

4. Sample Processing and Analysis:

-

Pharmacokinetics: Blood is processed to plasma, and brain tissue is homogenized. GNE-7915 concentrations in plasma and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamics: Brain tissue homogenates are analyzed to assess LRRK2 kinase activity. This is often done by measuring the phosphorylation of LRRK2 substrates, such as Rab10, or LRRK2 autophosphorylation sites using Western blotting or proximity ligation assays (PLA).[2]

LRRK2 Kinase Inhibition Assay (Proximity Ligation Assay)

The proximity ligation assay (PLA) is a sensitive method to detect and quantify protein phosphorylation, providing a measure of kinase activity in cells or tissues.

1. Cell Culture and Treatment (for in vitro studies):

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing a mutant form of LRRK2 (e.g., G2019S) are commonly used.

-

Treatment: Cells are incubated with varying concentrations of GNE-7915 for a specified period (e.g., 24 hours) to determine a dose-response curve.

2. Tissue Preparation (for in vivo studies):

-

Fixation and Sectioning: Brain tissue from treated and control animals is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

3. Proximity Ligation Assay Protocol:

-

Antibody Incubation: The cells or tissue sections are incubated with a pair of primary antibodies that recognize LRRK2 and a phosphorylated residue of interest (e.g., pS1292-LRRK2 or pThr73-Rab10).

-

PLA Probe Ligation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating that the target protein is phosphorylated), the oligonucleotides can be ligated to form a circular DNA molecule.

-

Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.

-

Imaging and Quantification: The fluorescent signals, which appear as distinct spots, are visualized using a fluorescence microscope and quantified using image analysis software. The number of spots per cell or per area is proportional to the level of protein phosphorylation.

Adverse Effects in Non-Human Primates

A significant finding in the preclinical safety assessment of GNE-7915 was the observation of lung abnormalities in cynomolgus monkeys.[9]

-

Finding: Repeated dosing with GNE-7915 led to the accumulation of lamellar bodies in type II pneumocytes.[9][10]

-

Reversibility: This effect was found to be reversible after a washout period.[13]

-

Functional Impact: Studies have suggested that these histological changes may not be associated with measurable deficits in pulmonary function.[10][13]

This finding highlights the importance of careful toxicological evaluation of LRRK2 inhibitors and has been a key consideration in the development of subsequent compounds targeting this kinase.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. Its high potency, selectivity, and brain-penetrant properties have enabled significant advances in understanding the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers working with this and similar compounds, facilitating the design of robust experiments and the interpretation of results in the context of the broader field of LRRK2 research.

References

- 1. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzforum.org [alzforum.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Investigating Neuroprotection with GNE-7915 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 tosylate is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease (PD), often leading to a hyperactive kinase domain. This aberrant kinase activity is considered a key driver of neurodegeneration in both familial and sporadic forms of PD.[5] As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for developing disease-modifying treatments for Parkinson's and other neurodegenerative disorders.[4][5][6]

This technical guide provides an in-depth overview of the preclinical investigation of this compound as a neuroprotective agent. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical pathways and workflows involved in its investigation.

Mechanism of Action: LRRK2 Inhibition

GNE-7915 acts as a type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[7][8] This binding event prevents the phosphorylation of LRRK2 itself (autophosphorylation) and the phosphorylation of its downstream substrates, such as Rab GTPases. The hyperactivation of LRRK2 is linked to several pathological processes implicated in neurodegeneration, including lysosomal dysfunction, impaired clearance of protein aggregates like α-synuclein, and mitochondrial deficits.[9] By inhibiting LRRK2 kinase activity, GNE-7915 aims to mitigate these downstream cellular dysfunctions and exert a neuroprotective effect.[9]

dot

Caption: GNE-7915 inhibits active LRRK2 kinase, preventing downstream effects.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of GNE-7915.

Table 1: Biochemical and Cellular Potency of GNE-7915

| Parameter | Target | Assay Type | Cell Line | Value | Source |

| IC50 | LRRK2 | Cell-free | - | 9 nM | [2][3][4] |

| Ki | LRRK2 | Biochemical | - | 1 nM | [3][5] |

| IC50 | pLRRK2 Autophosphorylation | Cellular | HEK293 | 9 nM | [10] |

Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice (100 mg/kg, s.c.)

| Time Point | Serum Concentration (ng/mL) | Brain Concentration (ng/g) | Source |

| 1 hour | ~12,000 | ~4,000 | [11][12] |

| 6 hours | ~4,000 | ~2,000 | [13] |

| 24 hours | ~500 | ~200 | [11][12] |

Table 3: In Vivo Pharmacodynamic Effects of GNE-7915 in LRRK2R1441G Mutant Mice (100 mg/kg, s.c.)

| Biomarker | Tissue | Time Point | % Inhibition (vs. Vehicle) | Source |

| pThr73-Rab10 | Lung | 24 hours | 88% | [13] |

| pSer106-Rab12 | Lung | 6 hours | 52% | [13] |

Table 4: Selectivity Profile of GNE-7915

| Kinase Panel | Concentration | Number of Kinases with >50% Inhibition | Notable Off-Target Kinases (>65% inhibition) | Source |

| Invitrogen (187 kinases) | 0.1 µM | 1 | TTK | [2][10] |

| DiscoverX KinomeScan (392 kinases) | 0.1 µM | 10 | TTK, ALK | [2][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of GNE-7915.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of GNE-7915 to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Plate HEK293 cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GNE-7915 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pSer935-LRRK2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.[10]

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LRRK2 kinase activity by GNE-7915.

Materials:

-

Recombinant LRRK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

-

Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

-

Incubate the reaction for 60 minutes at 30°C with gentle agitation.

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated MBP using a phosphorimager and quantify the signal.[10]

Immunocytochemistry for α-Synuclein Phosphorylation

This protocol is used to visualize the effect of GNE-7915 on the phosphorylation of α-synuclein at Serine 129 (pSer129-αSyn) in a cellular model.

Materials:

-

SH-SY5Y cells stably overexpressing α-synuclein

-

This compound (0.1 to 100 nM) or vehicle (0.01% DMSO)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibodies: anti-α-synuclein and anti-pSer129-αSyn

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Seed SH-SY5Y cells on coverslips in a 12-well plate.

-

Treat cells with GNE-7915 (dose-ranging from 0.1 to 100 nM) or vehicle (0.01% DMSO) for 24 hours.[13]

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Rinse three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Rinse three times with PBS.

-

Block with 10% normal goat serum for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[14]

In Vivo Mouse Studies for Neuroprotection

This workflow outlines the key steps in assessing the neuroprotective effects of GNE-7915 in a mouse model of Parkinson's disease.

dot

Caption: Workflow for in vivo evaluation of GNE-7915 neuroprotection.

Conclusion

This compound has demonstrated significant promise as a neuroprotective agent in preclinical models. Its high potency, selectivity, and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of LRRK2 kinase activity in neurodegeneration. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development. Further investigation into the long-term efficacy and safety of LRRK2 inhibitors like GNE-7915 is warranted to translate these promising preclinical findings into novel therapies for patients with Parkinson's disease and related synucleinopathies.

References

- 1. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GNE-7915 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915 - Yorodumi [pdbj.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. health.uconn.edu [health.uconn.edu]

GNE-7915 Tosylate: A Technical Guide to its Role in Alpha-Synuclein Oligomer Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded alpha-synuclein (α-synuclein) into toxic oligomers and larger aggregates known as Lewy bodies. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key genetic factor in PD, with mutations leading to increased kinase activity and a higher risk of developing the disease. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 tosylate and its demonstrated role in reducing α-synuclein oligomers, a critical pathological species in synucleinopathies. We will detail its mechanism of action, present key quantitative data from preclinical studies, and outline the experimental methodologies used to evaluate its efficacy.

Introduction to this compound

GNE-7915 is a small molecule inhibitor of LRRK2, developed for its high potency, selectivity, and ability to cross the blood-brain barrier.[1] Its tosylate salt form is often used in research settings. The compound has been instrumental in elucidating the downstream effects of LRRK2 inhibition and its potential as a therapeutic strategy for Parkinson's disease.

Chemical Properties of GNE-7915:

| Property | Value |

| Chemical Name | 4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxy-N-methylbenzamide |

| Molecular Formula | C26H29F4N5O6S (tosylate) |

| Molecular Weight | 615.60 g/mol (tosylate) |

| CAS Number | 2070015-00-6 (tosylate) |

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

The pathology of Parkinson's disease is complex, with both genetic and environmental factors playing a role. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[2] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase domain.

Emerging evidence strongly suggests a functional interaction between LRRK2 and α-synuclein.[2][3][4][5][6] While the exact mechanisms are still under investigation, several key points of convergence have been identified:

-

Direct Interaction and Phosphorylation: LRRK2 can directly phosphorylate α-synuclein, influencing its aggregation propensity.

-

Vesicular Trafficking: Both LRRK2 and α-synuclein are involved in regulating synaptic vesicle dynamics. Dysfunctional LRRK2 can impair these processes, potentially leading to an accumulation of α-synuclein.

-

Autophagy and Protein Clearance: LRRK2 is implicated in the regulation of autophagy, the cellular process responsible for clearing misfolded proteins. Impaired autophagy due to LRRK2 hyperactivity may contribute to the buildup of toxic α-synuclein oligomers.

-

Neuroinflammation: LRRK2 activity in microglia, the resident immune cells of the brain, is linked to neuroinflammatory responses.[7] Alpha-synuclein oligomers can activate microglia, and LRRK2 hyperactivity can exacerbate this inflammatory cascade, creating a vicious cycle that promotes neurodegeneration.[7]

The inhibition of LRRK2 kinase activity by molecules like GNE-7915 presents a promising therapeutic strategy to interrupt these pathological processes.

GNE-7915 Mechanism of Action in Reducing Alpha-Synuclein Oligomers

GNE-7915 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2's enzymatic activity is central to its ability to reduce α-synuclein oligomer levels.

References

- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of LRRK2 and α-Synuclein in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LRRK2 interactions with α-synuclein in Parkinson's disease brains and in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LRRK2 and alpha synuclein interaction – Parkinson's Movement [parkinsonsmovement.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. The unlikely partnership between LRRK2 and α-synuclein in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LRRK2 Inhibition Mitigates the Neuroinflammation Caused by TLR2-Specific α-Synuclein and Alleviates Neuroinflammation-Derived Dopaminergic Neuronal Loss - PMC [pmc.ncbi.nlm.nih.gov]

Basic research applications of GNE-7915 tosylate

An In-depth Technical Guide to the Basic Research Applications of GNE-7915 Tosylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Developed through property and structure-based drug design, it serves as a critical tool for investigating the kinase-dependent functions of LRRK2 in both physiological and pathological contexts.[5] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), and inhibiting its kinase activity is a leading therapeutic strategy.[4] GNE-7915's favorable pharmacological profile, including metabolic stability and brain penetration across multiple species, makes it an invaluable asset for preclinical research aimed at understanding LRRK2 biology and validating it as a drug target.[4][5]

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 in its active conformation to block its catalytic activity.[6] The primary molecular consequence of LRRK2 inhibition by GNE-7915 is the reduction of phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key substrate of LRRK2 is a subset of Rab GTPases, with phosphorylation of Rab10 at the Threonine 73 (Thr73) residue being a well-established biomarker of LRRK2 kinase activity.[7][8] Inhibition of LRRK2 by GNE-7915 leads to a measurable decrease in pThr73-Rab10 levels.[7] Additionally, LRRK2 inhibition results in the dephosphorylation of LRRK2 at serine residues S910 and S935, which serves as an indirect cellular marker of target engagement.[8][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GNE-7915, demonstrating its potency and selectivity.

Table 1: Potency of GNE-7915

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| IC₅₀ | 9 nM | Cell-free LRRK2 assay | [1][3][4] |

| Kᵢ | 1 nM | Cell-free LRRK2 assay | [2][3][10] |

| Cellular Kᵢ | 9 nM | pLRRK2 cellular assay |[10] |

Table 2: Kinase Selectivity Profile of GNE-7915

| Assay Type | Panel Size | Key Findings | Reference |

|---|---|---|---|

| Invitrogen Kinase Profiling | 187 kinases | At 0.1 µM, only TTK showed >50% inhibition. | [1][10] |

| DiscoverX KinomeScan | 392 kinases | At 0.1 µM, >65% probe displacement for only LRRK2, TTK, and ALK. | [1] |

| Specific Kinase Comparison | N/A | >3200-fold selective over JAK2; 53-fold selective over TTK. | [11] |

| Cerep Receptor Profiling | Expanded brain panels | >70% inhibition of the 5-HT₂B receptor at 10 µM. |[1] |

Experimental Protocols and Research Applications

GNE-7915 is utilized in a variety of in vitro and in vivo experimental settings to probe LRRK2 function.

In Vitro Application: Cellular LRRK2 Target Engagement Assay

This assay is fundamental for confirming the ability of GNE-7915 to inhibit LRRK2 kinase activity within a cellular context. It typically measures the phosphorylation status of LRRK2 substrates.

Detailed Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing a pathogenic LRRK2 mutant (e.g., G2019S) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Plate cells in multi-well plates. Once confluent, treat the cells with a dose-response curve of GNE-7915 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12]

-

Cell Lysis: Aspirate the media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blot Analysis:

-

Normalize protein amounts for all samples and separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against pThr73-Rab10 and total Rab10 (or total LRRK2 and a loading control like GAPDH).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for each treatment condition and normalize to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Application: Pharmacodynamic Assessment in a Mouse Model

This type of study is crucial for establishing the relationship between GNE-7915 dose, exposure, and target inhibition in a living organism, particularly in the brain.

Detailed Methodology:

-

Animal Model: Use transgenic mice expressing human LRRK2, such as BAC transgenic mice with the G2019S mutation or LRRK2 R1441G knock-in mice.[3][7] House animals under standard conditions with ad libitum access to food and water.

-

Compound Administration: Administer GNE-7915 via a relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose might be 50 mg/kg.[3] Include a vehicle control group.

-

Tissue Collection: At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals.[7] Rapidly dissect and collect tissues of interest, such as the brain (striatum, cortex) and peripheral organs (e.g., lung, kidney).[7] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

Pharmacokinetic (PK) Analysis (Optional but Recommended): Collect blood samples at the same time points to measure plasma concentrations of GNE-7915 using LC-MS/MS, allowing for PK/PD modeling.

-

Tissue Processing: Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Pharmacodynamic (PD) Analysis: Use the tissue homogenates to perform Western blot analysis as described in the in vitro protocol to measure the levels of pThr73-Rab10, total Rab10, pSer935-LRRK2, and total LRRK2.

-

Data Analysis: Quantify the change in phosphorylation of LRRK2 or its substrates in the tissue homogenates at different time points and dose levels relative to the vehicle-treated group. Correlate the pharmacodynamic effect with the pharmacokinetic profile of GNE-7915.

Selectivity and Off-Target Considerations

While GNE-7915 is highly selective for LRRK2, it is not completely specific. At concentrations significantly higher than its LRRK2 IC₅₀, it can inhibit other kinases, most notably TTK and ALK.[1] It also acts as a moderately potent antagonist of the serotonin receptor 5-HT₂B.[1] These off-target activities are critical considerations for researchers when designing experiments and interpreting results, as they could lead to confounding effects unrelated to LRRK2 inhibition. Long-term studies in mice have shown that GNE-7915 can reduce α-synuclein oligomers without causing the adverse lung and kidney effects seen with some other LRRK2 inhibitors at high doses.[7][8] However, studies in non-human primates have reported that GNE-7915 can cause the accumulation of lamellar bodies in type II pneumocytes in the lungs, a finding consistent with LRRK2 knockout phenotypes.[13]

Physicochemical Properties

Table 3: Physicochemical Properties of GNE-7915 and its Tosylate Salt

| Property | GNE-7915 (Free Base) | This compound | Reference |

|---|---|---|---|

| CAS Number | 1351761-44-8 | 2070015-00-6 | [1][4][14][15] |

| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | C₂₆H₂₉F₄N₅O₆S | [1][4][14] |

| Molecular Weight | 443.40 g/mol | 615.60 g/mol | [1][4][14] |

| Appearance | Off-white to light yellow solid | White crystal powder | [1][16] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | Soluble in DMSO |[1] |

Conclusion

This compound is a cornerstone research tool for the LRRK2 field. Its high potency, selectivity, and ability to penetrate the central nervous system allow for robust interrogation of LRRK2 kinase function in a wide range of preclinical models. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize GNE-7915 to investigate the role of LRRK2 in cellular signaling, explore its involvement in the pathogenesis of Parkinson's disease, and evaluate the therapeutic potential of LRRK2 inhibition. Careful consideration of its off-target profile is essential for the rigorous interpretation of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzforum.org [alzforum.org]

- 14. GNE-7915 (tosylate) - MedChem Express [bioscience.co.uk]

- 15. This compound | 2070015-00-6 | LRRK2 | MOLNOVA [molnova.com]

- 16. GNE-7915 - LKT Labs [lktlabs.com]

GNE-7915 Tosylate: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of GNE-7915 tosylate, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, drug discovery, and development, particularly those focused on therapies for Parkinson's disease.

Chemical Structure and Properties

GNE-7915 is a small molecule inhibitor belonging to the aminopyrimidine class of compounds. The tosylate salt form enhances its stability and solubility for research and development purposes.

Table 1: Chemical Identifiers and Properties of GNE-7915

| Identifier | Value |

| IUPAC Name | (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone |

| CAS Number | 1351761-44-8 (free base), 2070015-00-6 (tosylate)[1] |

| Molecular Formula | C₁₉H₂₁F₄N₅O₃ (free base), C₂₆H₂₉F₄N₅O₆S (tosylate)[2][3] |

| Molecular Weight | 443.40 g/mol (free base), 615.60 g/mol (tosylate)[3][4] |

| SMILES | CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC |

| InChI Key | XCFLWTZSJYBCPF-UHFFFAOYSA-N (free base)[1][4][5] |

Biological Activity and Potency

GNE-7915 is a highly potent and selective inhibitor of the LRRK2 kinase activity. Its inhibitory potential has been characterized in both biochemical and cellular assays.

Table 2: In Vitro and Cellular Potency of GNE-7915

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 9 nM | LRRK2 autophosphorylation in HEK293 cells | [1][4][6][7] |

| Kᵢ | 1 nM | Biochemical assay | [3][8] |

| Cellular IC₅₀ | 18.7 nM | Cell-based LRRK2 Ser1292 autophosphorylation assay | [4] |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. GNE-7915 has demonstrated high selectivity for LRRK2 over a broad range of other kinases.

Table 3: Kinase Selectivity of GNE-7915

| Kinase Panel | Number of Kinases | Concentration Tested | Results | Source |

| Invitrogen | 187 | 100 nM | Only TTK inhibited >50% | [3][8] |

| DiscoverX KinomeScan | 392 | 100 nM | 10 kinases with >50% probe displacement | [1] |

Pharmacokinetic Properties

GNE-7915 exhibits favorable pharmacokinetic properties, including brain penetrance, which is crucial for targeting neurological diseases like Parkinson's.

Table 4: In Vivo Pharmacokinetic Data for GNE-7915

| Species | Dose and Route | Key Findings | Source |

| Mouse | 50 mg/kg (i.p. or p.o.) | Concentration-dependent reduction of pLRRK2 in the brain of BAC transgenic mice.[7] | [7] |

| Rat | Not specified | Excellent in vivo PK profiles with long half-lives, good oral exposure, and high passive permeability.[5] | [5] |

Experimental Protocols

Biochemical LRRK2 Kinase Assay (Radiometric)

This assay quantifies the direct inhibition of LRRK2 kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP solution

-

GNE-7915 (or other inhibitors) dissolved in DMSO

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer.

-

Add varying concentrations of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to determine the extent of inhibition.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This cell-based assay measures the inhibition of LRRK2 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line) expressing LRRK2

-

Cell culture medium and reagents

-

GNE-7915 (or other inhibitors) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pLRRK2 (e.g., Ser1292) and anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a range of concentrations of GNE-7915 or DMSO for a specified time (e.g., 90 minutes).

-

Wash cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pLRRK2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total LRRK2 for normalization.

-

Quantify band intensities to determine the IC₅₀ value.

In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice

This protocol outlines a typical study to assess the brain penetration and efficacy of GNE-7915 in a mouse model.

Materials:

-

BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)

-

GNE-7915 formulated for in vivo administration (e.g., in a suitable vehicle)

-

Dosing equipment (e.g., gavage needles, syringes)

-

Tissue homogenization equipment

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer GNE-7915 to mice at a defined dose (e.g., 50 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection).

-

At various time points post-dosing, collect blood samples (for plasma) and brain tissue.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

Extract GNE-7915 from plasma and brain homogenates.

-

Quantify the concentration of GNE-7915 in each sample using a validated LC-MS/MS method.

-

For pharmacodynamic assessment, analyze the levels of phosphorylated LRRK2 (pLRRK2) in brain homogenates by Western blot or other sensitive methods to determine the extent of target engagement.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions at the intersection of several cellular pathways implicated in Parkinson's disease pathogenesis. Its kinase activity is central to its pathological effects.

Caption: LRRK2 Signaling Pathway and the Point of Inhibition by GNE-7915.

Experimental Workflow for LRRK2 Inhibitor Characterization

The discovery and characterization of LRRK2 inhibitors like GNE-7915 follow a structured workflow from initial screening to in vivo validation.

Caption: General Experimental Workflow for the Characterization of LRRK2 Inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of LRRK2 Inhibitors through Computational Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Function and Downstream Targets of LRRK2 | Parkinson's Disease [michaeljfox.org]

- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GNE-7915 Tosylate: A Deep Dive into its Potent and Selective Inhibition of LRRK2 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective LRRK2 kinase inhibitor, GNE-7915 tosylate. Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity.[1] GNE-7915 has emerged as a critical tool for studying the consequences of LRRK2 inhibition due to its high potency, selectivity, and ability to penetrate the central nervous system.[2] This document details the quantitative biochemical and cellular activity of GNE-7915, provides in-depth experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental procedures.

Quantitative Assessment of GNE-7915 Activity

The inhibitory effects of GNE-7915 on LRRK2 kinase activity have been extensively quantified through various biochemical and cellular assays. The following tables summarize the key data regarding its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 9 nM | LRRK2 Autophosphorylation | [3] |

| Kᵢ | 1 nM | LRRK2 (Cell-free assay) | [3] |

| Cellular IC₅₀ | 9 nM | pLRRK2 Autophosphorylation (HEK293 cells) | [4] |

Table 1: Potency of GNE-7915 against LRRK2 Kinase. This table highlights the sub-nanomolar to low nanomolar potency of GNE-7915 in both biochemical and cellular contexts.

| Assay Platform | Number of Kinases Screened | Key Findings | Reference |

| Invitrogen Kinase Profiling | 187 | At 0.1 µM, only TTK showed >50% inhibition. | [5] |

| DiscoverX KinomeScan | 392 | At 0.1 µM, binding of >65% probe displacement was observed for only LRRK2, TTK, and ALK. | [5] |

| Cerep Receptor Profiling | Expanded brain panels | Moderately potent antagonist activity at the 5-HT₂B receptor. | [5] |

Table 2: Kinase Selectivity Profile of GNE-7915. This table demonstrates the high selectivity of GNE-7915 for LRRK2 over a broad range of other kinases, a critical attribute for a therapeutic candidate.

LRRK2 Signaling and GNE-7915's Mechanism of Action

LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[1] Its kinase activity is implicated in various cellular processes, and its hyperactivity is a causal factor in Parkinson's disease. One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the switch II domain.[6] This phosphorylation event is a reliable biomarker of LRRK2 kinase activity in both cellular and in vivo models.[6] GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[7]

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GNE-7915's effects on LRRK2 kinase activity. Below are protocols for key in vitro, cellular, and in vivo assays.

Radiometric LRRK2 Kinase Assay

This biochemical assay directly measures the kinase activity of recombinant LRRK2 by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Materials:

-

Recombinant LRRK2 (e.g., G2019S mutant)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

This compound dissolved in DMSO

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

-

Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

-

Incubate the reaction for 60 minutes at 30°C with gentle agitation.[4]

-

Stop the reaction by adding Laemmli sample buffer.[4]

-

Separate the proteins by SDS-PAGE.[4]

-

Visualize and quantify the radiolabeled MBP using a phosphorimager.

References

- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNE-7915 Tosylate In Vivo Study Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of GNE-7915 in relevant animal models of neurodegenerative diseases, particularly Parkinson's disease.

Introduction

GNE-7915 is a small molecule inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 hyperactivity has also been observed in idiopathic cases.[3] GNE-7915 effectively crosses the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in the central nervous system.[2][4] In vivo studies are crucial for understanding the compound's behavior and efficacy in a living organism before clinical development.

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 to block its kinase activity.[5] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10, Rab12).[6][7][8] The aberrant phosphorylation of these substrates is linked to disruptions in cellular processes like vesicular trafficking, autophagy, and lysosomal function, which are implicated in Parkinson's disease pathology.[8][9][10]

Data Presentation

Table 1: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of GNE-7915

| Parameter | Species | Dose & Route | Value | Time Point | Reference |

| Pharmacokinetics | |||||

| Peak Serum Conc. | Mouse (WT) | 100 mg/kg, s.c. | ~4000 ng/mL | 1 h | [6][7] |

| Peak Brain Conc. | Mouse (WT) | 100 mg/kg, s.c. | ~1000 ng/g | 1 h | [6][7] |

| Pharmacodynamics | |||||

| LRRK2 Kinase Inhibition (pRab10) | Mouse (WT & LRRK2R1441G) | 100 mg/kg, s.c. | Max. inhibition | 24 h | [7] |

| Duration of LRRK2 Kinase Inhibition | Mouse (WT & LRRK2R1441G) | 100 mg/kg, s.c. | Return to basal | 72 h | [6][7] |

| α-Synuclein Oligomer Reduction | Mouse (LRRK2R1441G) | 100 mg/kg, s.c. (twice weekly) | Significant reduction | 18 weeks | [6] |

Table 2: Summary of GNE-7915 In Vivo Efficacy and Safety Studies

| Animal Model | Dosing Regimen | Key Findings | Safety Observations | Reference |

| Efficacy | ||||

| LRRK2R1441G Mutant Mice | 100 mg/kg, s.c., twice weekly for 18 weeks | Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels. | No increased mortality or morbidity. No abnormalities in lung, kidney, or liver function. | [6] |

| BAC Transgenic Mice (human LRRK2 G2019S) | 50 mg/kg, i.p. or p.o. | Concentration-dependent reduction of pLRRK2 in the brain. | Not specified in detail. | [1] |

| Safety/Toxicology | ||||

| Rat | 10, 50, or 100 mg/kg, p.o., daily for 7 days | Not applicable | No microscopic effects observed in lungs or kidneys. | [11] |

| Cynomolgus Monkey | 30 mg/kg, p.o., twice daily for 15 days | Not applicable | Increased vacuolation of type II pneumocytes in the lungs. | [11][12] |

| Cynomolgus Monkey | 10, 25, or 65 mg/kg, p.o., daily for 7 days or 30 mg/kg for 29 days | Not applicable | Increased vacuolation of type II pneumocytes. | [11] |

Experimental Protocols

Protocol 1: Acute In Vivo LRRK2 Kinase Activity Inhibition Study in Mice

Objective: To assess the acute effect of GNE-7915 on LRRK2 kinase activity in the brain and peripheral tissues of mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O formulation[1] or other suitable vehicle)

-

Wild-type or LRRK2 mutant mice (e.g., LRRK2R1441G)

-

Syringes and needles for subcutaneous injection

-

Tissue homogenization buffer and equipment

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies against pThr73-Rab10, total Rab10, pSer106-Rab12, total Rab12, and a loading control (e.g., GAPDH, β-actin)

-

Secondary antibodies

Procedure:

-

Compound Formulation: Prepare a fresh suspension of GNE-7915 in the chosen vehicle on the day of the experiment. A suggested formulation is to first dissolve GNE-7915 in DMSO, then add PEG300, followed by Tween80, and finally ddH2O.[1] Ensure the final concentration allows for the desired dosage in an appropriate injection volume (e.g., 10 mL/kg).

-

Animal Dosing:

-

Tissue Collection:

-

Euthanize mice at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of LRRK2 inhibition.[7]

-

Immediately collect brain and peripheral tissues of interest (e.g., lungs, kidneys) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

-

-

Western Blot Analysis:

-

Prepare tissue lysates by homogenizing the frozen tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of LRRK2 substrates (pRab10 and pRab12) relative to the total protein levels of these substrates.

-

Quantify band intensities to determine the extent and duration of LRRK2 kinase inhibition.

-

Protocol 2: Chronic In Vivo Efficacy Study in a Parkinson's Disease Mouse Model

Objective: To evaluate the long-term efficacy of GNE-7915 in reducing Parkinson's disease-related pathology in a relevant mouse model.

Materials:

-

This compound

-

Vehicle

-

LRRK2 mutant mice (e.g., LRRK2R1441G) prone to developing α-synuclein pathology.

-

Syringes and needles for subcutaneous injection

-

Equipment for tissue processing for immunohistochemistry and biochemical analysis.

-

Antibodies for α-synuclein oligomers and pSer129-αSyn.

Procedure:

-

Animal Model and Dosing Regimen:

-

Monitoring:

-

Monitor the health and body weight of the animals regularly throughout the study.

-

Perform behavioral tests relevant to Parkinson's disease if applicable to the model.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals and collect the brains.

-